molecular formula C9H7NO B1606261 3-Methylbenzoyl cyanide CAS No. 5955-74-8

3-Methylbenzoyl cyanide

Cat. No. B1606261
Key on ui cas rn: 5955-74-8
M. Wt: 145.16 g/mol
InChI Key: JEOHRIFJRDJKGQ-UHFFFAOYSA-N
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Patent
US04966913

Procedure details

m-Toluoyl cyanide was prepared according to the general procedure reported by G. A. Olah et al. [supra]. Under dry conditions, 2.4170 g of m-toluoyl chloride (99%, Aldrich) (15.63 mmol), 40 mL of methylene chloride, freshly distilled from phosphorus pentoxide under nitrogen, and 2.4 mL of trimethylsilyl cyanide (18 mmol) were added to a 100-mL round bottom flask. To this solution 0.39 mL of tin (IV) chloride (3.3 mmol) was added. On addition of the tin (IV) chloride the color of the solution changed from clear to yellow. The reaction mixture was stirred for 2 hr at room temperature. After 2 hr of stirring, the color of the solution was dark brown. The reaction was quenched with 120 mL of ice-cold water and then extracted with two 120 mL portions of methylene chloride. The methylene chloride extracts were combined, washed with two 120-mL portions of ice-cold water, dried with MgSo4, and filtered. The methylene chloride was removed by rotary evaporation to yield 2.125 g of a dark brown oil. This oil was distilled at 45°-48° C. (0.2 mm) to yield 1.410 g (62%) of m-toluoyl cyanide as a white solid: IR (CCl4) (partial) 2220, 1685, 1600, 1580 cm-1.
Quantity
2.417 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Name
tin (IV) chloride
Quantity
0.39 mL
Type
reactant
Reaction Step Three
Name
tin (IV) chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[C:3]([C:7](Cl)=[O:8])[CH:2]=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.C[Si]([C:29]#[N:30])(C)C.[Sn](Cl)(Cl)(Cl)Cl>C(Cl)Cl>[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([C:29]#[N:30])=[O:8])[CH:2]=1

Inputs

Step One
Name
Quantity
2.417 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C(=O)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Three
Name
tin (IV) chloride
Quantity
0.39 mL
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Four
Name
tin (IV) chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 2 hr of stirring
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 120 mL of ice-cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with two 120 mL portions of methylene chloride
WASH
Type
WASH
Details
washed with two 120-mL portions of ice-cold water
CUSTOM
Type
CUSTOM
Details
dried with MgSo4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The methylene chloride was removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC(=CC=C1)C(=O)C#N)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.125 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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